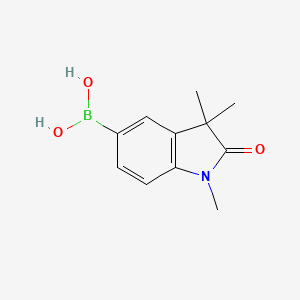
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid
描述
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 2-oxoindoline scaffold, which is further substituted with three methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
属性
分子式 |
C11H14BNO3 |
|---|---|
分子量 |
219.05 g/mol |
IUPAC 名称 |
(1,3,3-trimethyl-2-oxoindol-5-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-11(2)8-6-7(12(15)16)4-5-9(8)13(3)10(11)14/h4-6,15-16H,1-3H3 |
InChI 键 |
MQOYQBQWVZCSSS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2(C)C)C)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 1,3,3-trimethyl-2-oxoindoline with a boron-containing reagent such as borane (BH3) or diborane (B2H6) under controlled conditions. The resulting boronate ester is then oxidized to yield the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted indoline derivatives (from substitution reactions).
科学研究应用
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs with unique pharmacological properties.
作用机制
The mechanism of action of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions. This process facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond . The boronic acid group can also act as a Lewis acid, coordinating with nucleophiles and facilitating substitution reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
2-Oxoindolin-5-ylboronic Acid: A structurally similar compound with a different substitution pattern on the indoline ring.
Uniqueness
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three methyl groups on the indoline ring enhances its stability and makes it a valuable reagent in the synthesis of complex organic molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


